1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

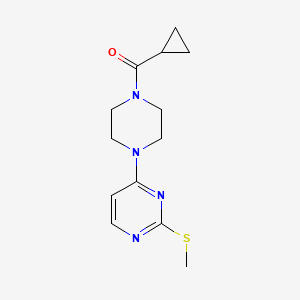

The compound “1-(4-methanesulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol” is a derivative of benzothiazole . Benzothiazoles are known to be biologically and chemically active, finding a large number of pharmaceutical and industrial applications . A similar compound, N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides, has been studied for its potential in the therapy of Alzheimer’s disease .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance . In one study, a series of benzothiazole–piperazine hybrids were rationally designed, synthesized, and evaluated as multifunctional ligands against Alzheimer’s disease .Molecular Structure Analysis

Benzothiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of “this compound” would likely include these elements, along with carbon, hydrogen, and oxygen atoms.Chemical Reactions Analysis

The chemical reactions involving benzothiazoles can vary depending on the substituents present in the molecule. For instance, iodine has been used to promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Aplicaciones Científicas De Investigación

MSBT has been studied for its potential applications in scientific research. It has been found to be useful in the study of protein-protein interactions, as it can be used to label proteins and track their interactions in a cell. Additionally, MSBT has been used in the study of enzymes, as it can be used to inhibit the activity of certain enzymes.

Mecanismo De Acción

MSBT works by inhibiting the activity of certain enzymes. It does this by binding to the active site of the enzyme, preventing the substrate from binding and thus preventing the reaction from occurring.

Biochemical and Physiological Effects

MSBT has been found to have a wide range of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties, as well as being able to inhibit the activity of certain enzymes. Additionally, it has been found to have antioxidant and neuroprotective properties, as well as being able to modulate the activity of certain hormones.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MSBT has a number of advantages and limitations for lab experiments. One advantage of using MSBT is that it is easy to synthesize and is relatively inexpensive. Additionally, it has been found to be very stable, making it a good choice for experiments requiring long-term storage. On the other hand, MSBT has been found to be toxic in high concentrations and can be difficult to remove from a solution.

Direcciones Futuras

There are a number of potential future directions for MSBT research. One potential direction is the study of its potential applications in the treatment of various diseases, such as cancer and Alzheimer's. Additionally, further research could be conducted into the biochemical and physiological effects of MSBT, as well as its potential applications in drug development. Finally, further research could be conducted into the synthesis of MSBT, as well as its potential applications in the food and beverage industry.

Métodos De Síntesis

MSBT can be synthesized by a three-step reaction sequence. The first step involves the reaction of pyrrolidin-3-ol with 4-methanesulfonyl-1,3-benzothiazole in the presence of a base. This reaction produces the intermediate compound pyrrolidine-1-(4-methanesulfonyl-1,3-benzothiazol-2-yl) which is then reacted with diazomethane to form the desired product, MSBT.

Propiedades

IUPAC Name |

1-(4-methylsulfonyl-1,3-benzothiazol-2-yl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S2/c1-19(16,17)10-4-2-3-9-11(10)13-12(18-9)14-6-5-8(15)7-14/h2-4,8,15H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCGWIOMMCSEQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCC(C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6460292.png)

![7-methyl-4-{octahydrocyclopenta[c]pyrrol-2-yl}thieno[3,2-d]pyrimidine](/img/structure/B6460297.png)

![6-methyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B6460312.png)

![N-ethyl-4-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6460314.png)

![4-(6-methyl-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6460315.png)

![4-[(4-methanesulfonyl-1,3-benzothiazol-2-yl)amino]cyclohexan-1-ol](/img/structure/B6460318.png)

![4-(4-methyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6460325.png)

![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6460335.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-methyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6460348.png)

![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B6460355.png)

![4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460358.png)

![5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6460363.png)